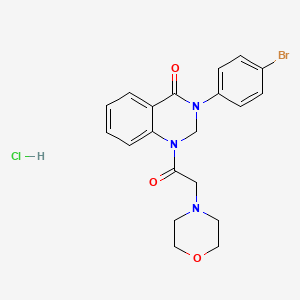
Paramethasone-17,21-orthovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paramethasone-17,21-orthovalerate: is a synthetic glucocorticoid with anti-inflammatory and immunosuppressant properties. It is a derivative of paramethasone, a fluorinated glucocorticoid, and is used in various medical applications due to its potent effects on the immune system and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of paramethasone-17,21-orthovalerate involves the reaction of 17α,21-cyclic orthoesters of 17α,21-dihydroxy pregnanes with a halo compound in the presence of an organic polar solvent. This reaction simultaneously results in halogenation at the 21-position and esterification at the 17α-position . Common solvents used include dimethylformamide, N-methylpyrrolidone, hexamethylphosphoric triamide, and dimethylsulfoxide .
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic routes but are optimized for large-scale production. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Paramethasone-17,21-orthovalerate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, paramethasone-17,21-orthovalerate is used as a reference compound in the study of glucocorticoid activity and structure-activity relationships .
Biology: In biological research, it is used to study the effects of glucocorticoids on cellular processes, including gene expression and protein synthesis .
Medicine: Medically, this compound is used to treat inflammatory and autoimmune conditions due to its potent anti-inflammatory and immunosuppressant properties .
Industry: In the pharmaceutical industry, it is used in the formulation of various corticosteroid medications .
Mécanisme D'action
Paramethasone-17,21-orthovalerate exerts its effects by binding to glucocorticoid receptors, which then translocate to the cell nucleus and modulate the expression of specific genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses . The molecular targets include various cytokines such as IL-1, IL-2, IL-6, and TNF-alpha .
Comparaison Avec Des Composés Similaires
Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory and immunosuppressant properties.
Betamethasone: A glucocorticoid used in similar medical applications but with different pharmacokinetic properties.
Hydrocortisone: A less potent glucocorticoid with a broader range of applications.
Uniqueness: Paramethasone-17,21-orthovalerate is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its fluorinated structure enhances its anti-inflammatory properties while reducing its mineralocorticoid activity, making it suitable for conditions where sodium retention is undesirable .
Propriétés
Numéro CAS |
31729-41-6 |
|---|---|
Formule moléculaire |
C27H37FO6 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
(4R,6'S,8'S,9'S,10'R,11'S,13'S,14'S,16'R)-2-butyl-6'-fluoro-2,11'-dihydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',5-dione |
InChI |
InChI=1S/C27H37FO6/c1-5-6-8-26(32)33-14-22(31)27(34-26)15(2)10-18-17-12-20(28)19-11-16(29)7-9-24(19,3)23(17)21(30)13-25(18,27)4/h7,9,11,15,17-18,20-21,23,30,32H,5-6,8,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,23-,24+,25+,26?,27+/m1/s1 |
Clé InChI |
XGHSVAAILZTBNH-ZXOAWTLQSA-N |
SMILES isomérique |
CCCCC1(OCC(=O)[C@@]2(O1)[C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)F)O)C)C)O |
SMILES canonique |
CCCCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)













